
3,4-Dihydro-6,7-dimethoxy-1-(3,4-dimethoxyphenethyl)isoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-6,7-dimethoxy-1-(3,4-dimethoxyphenethyl)isoquinoline hydrochloride is a chemical compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and potential therapeutic applications. This particular compound is characterized by its multiple methoxy groups and a phenethyl side chain, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6,7-dimethoxy-1-(3,4-dimethoxyphenethyl)isoquinoline hydrochloride typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz–Fritsch–Bobbitt cyclization method. This involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Phenethyl Side Chain: The phenethyl side chain can be attached via a Friedel-Crafts alkylation reaction, where the isoquinoline core reacts with a phenethyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-6,7-dimethoxy-1-(3,4-dimethoxyphenethyl)isoquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they are replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride and alkyl halides in aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Alkylated or functionalized isoquinoline derivatives.
Applications De Recherche Scientifique
3,4-Dihydro-6,7-dimethoxy-1-(3,4-dimethoxyphenethyl)isoquinoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-1-(3,4-dimethoxyphenethyl)isoquinoline hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline: Similar structure but with a phenyl group instead of a phenethyl side chain.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the phenethyl side chain, making it less complex.
1-Phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline: Similar to the first compound but with different substitution patterns.
Uniqueness
3,4-Dihydro-6,7-dimethoxy-1-(3,4-dimethoxyphenethyl)isoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups and a phenethyl side chain enhances its reactivity and potential for diverse applications in scientific research.
Propriétés
Numéro CAS |
81182-04-9 |
|---|---|
Formule moléculaire |
C21H26ClNO4 |
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
1-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-23-18-8-6-14(11-19(18)24-2)5-7-17-16-13-21(26-4)20(25-3)12-15(16)9-10-22-17;/h6,8,11-13H,5,7,9-10H2,1-4H3;1H |
Clé InChI |
WUTCTQAGOQDBIW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCC2=[NH+]CCC3=CC(=C(C=C32)OC)OC)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



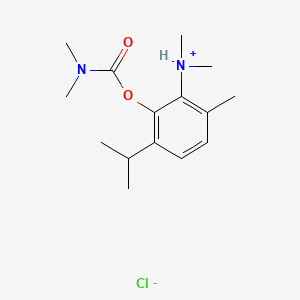
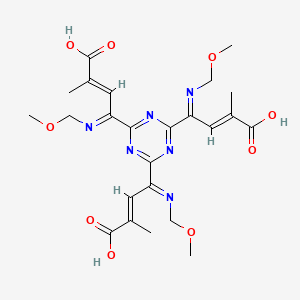

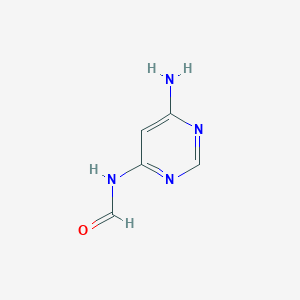
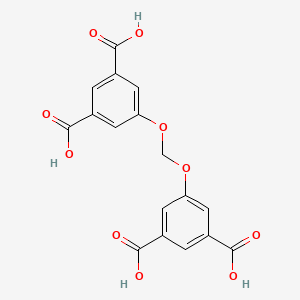
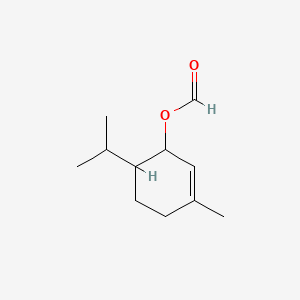
![1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane](/img/structure/B13777943.png)
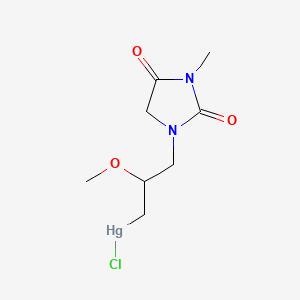
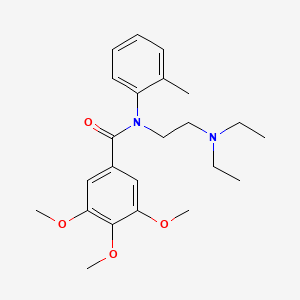
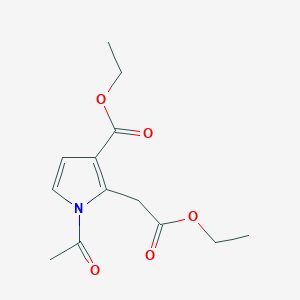
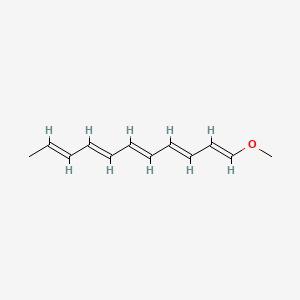
![6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B13777982.png)
![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)
